2-Amino-5-oxocyclohex-1-enecarbonyl-CoA
描述
属性
分子式 |
C28H43N8O18P3S |
|---|---|
分子量 |
904.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-amino-5-oxocyclohexene-1-carbothioate |
InChI |
InChI=1S/C28H43N8O18P3S/c1-28(2,22(40)25(41)32-6-5-18(38)31-7-8-58-27(42)15-9-14(37)3-4-16(15)29)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)36-13-35-19-23(30)33-12-34-24(19)36/h12-13,17,20-22,26,39-40H,3-11,29H2,1-2H3,(H,31,38)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
CNGNJOBQFRZLRY-TYHXJLICSA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(CCC(=O)C4)N)O |
产品来源 |
United States |
Enzymatic Formation of 2 Amino 5 Oxocyclohex 1 Enecarbonyl Coa
Precursor Activation: Anthranilate to Anthraniloyl-CoA Ligation
The initial step in this metabolic pathway is the activation of anthranilate (2-aminobenzoate) to its corresponding coenzyme A (CoA) thioester, anthraniloyl-CoA. This reaction is catalyzed by anthranilate-CoA ligase (EC 6.2.1.32). wikipedia.orgcreative-enzymes.com This enzyme belongs to the family of acid-thiol ligases, which are responsible for forming carbon-sulfur bonds. wikipedia.orgcreative-enzymes.com
The ligation reaction is an energetically unfavorable process that is driven forward by the hydrolysis of ATP to AMP and inorganic pyrophosphate (PPi). wikipedia.orggenome.jp The general reaction is as follows:
ATP + Anthranilate + CoA ⇌ AMP + Diphosphate + Anthraniloyl-CoA wikipedia.orggenome.jp
This activation is crucial as it primes the stable aromatic ring of anthranilate for subsequent enzymatic attack. The formation of the thioester bond increases the electrophilicity of the carbonyl carbon, making the molecule susceptible to the modifications that follow. In Pseudomonas aeruginosa, the PqsA protein has been identified as an anthranilate-CoA ligase, playing a key role in priming anthranilate for entry into the Pseudomonas quinolone signal (PQS) biosynthetic pathway. asm.orgnih.gov
Table 1: Characteristics of Anthranilate-CoA Ligase
| Property | Description | References |
|---|---|---|
| EC Number | 6.2.1.32 | wikipedia.orgcreative-enzymes.com |
| Systematic Name | anthranilate:CoA ligase (AMP-forming) | wikipedia.org |
| Enzyme Class | Ligase (Acid-Thiol Ligase) | wikipedia.orgcreative-enzymes.com |
| Substrates | ATP, Anthranilate, CoA | wikipedia.orggenome.jp |
| Products | AMP, Diphosphate, Anthraniloyl-CoA | wikipedia.orggenome.jp |
| Metabolic Role | Carbazole (B46965) degradation, Benzoate (B1203000) degradation, Acridone alkaloid biosynthesis, PQS biosynthesis | wikipedia.orgcreative-enzymes.comasm.org |
Anthraniloyl-CoA Monooxygenase (EC 1.14.13.40) Catalysis
Once formed, anthraniloyl-CoA serves as the substrate for the key enzyme in this pathway: anthraniloyl-CoA monooxygenase (also known as 2-aminobenzoyl-CoA monooxygenase/reductase). wikipedia.orgqmul.ac.uk This enzyme catalyzes the conversion of the aromatic anthraniloyl-CoA into the non-aromatic product, 2-amino-5-oxocyclohex-1-enecarbonyl-CoA. wikipedia.orgqmul.ac.uk This transformation is a critical dearomatization step. wikipedia.org
Anthraniloyl-CoA + 2 NAD(P)H + 2 H+ + O2 → this compound + 2 NAD(P)+ + H2O qmul.ac.ukexpasy.org
Notably, the reaction consumes two molecules of NAD(P)H per molecule of anthraniloyl-CoA converted. qmul.ac.ukexpasy.org This 2:1 stoichiometry is unusual for a typical monooxygenase and reflects the dual nature of the enzyme, which performs both an oxygenation and a reduction (hydrogenation) step. nih.govuni-konstanz.de The enzyme in Corynebacterium cyclohexanicum can utilize both NADH and NADPH with similar efficiency.
Anthraniloyl-CoA monooxygenase is classified as a flavoprotein, utilizing a flavin cofactor for its catalytic activity. wikipedia.orgqmul.ac.ukgenome.jp Specifically, it has been shown to contain both Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). nih.gov The enzyme from Azoarcus evansii is a homodimer where each subunit contains two distinct domains: a monooxygenase domain and a reductase domain. nih.gov
Interestingly, the monooxygenase domain binds FAD, while the reductase domain utilizes FMN. nih.gov This suggests a fusion protein architecture where two functionally distinct catalytic sites exist on the same polypeptide chain, or within the dimeric complex. nih.govnih.gov This structure allows for the channeling of the unstable hydroxylated intermediate from the monooxygenase active site to the reductase active site. nih.gov The reductase domain shares homology with the Old Yellow Enzyme family, which are known FMN-binding enzymes. nih.gov
Anthraniloyl-CoA monooxygenase is distinct from many other aromatic ring-hydroxylating monooxygenases. While typical flavin-dependent monooxygenases catalyze the insertion of a single oxygen atom into an aromatic ring, this enzyme performs a subsequent reduction, leading to dearomatization. nih.gov
For instance, salicylate (B1505791) 1-monooxygenase (EC 1.14.13.1) hydroxylates salicylate but does not reduce the ring. Similarly, 4-hydroxybenzoate (B8730719) 3-monooxygenase (EC 1.14.13.2) only performs hydroxylation. The anthraniloyl-CoA monooxygenase's ability to catalyze both reactions on a single enzyme complex is a key distinguishing feature. nih.gov Its mechanism, involving two separate active centers for monooxygenation and hydrogenation, is considered unprecedented in flavoprotein enzymology. nih.gov This dual functionality within a single enzyme highlights a sophisticated evolutionary solution for the challenging task of anaerobic aromatic ring degradation.
Table 2: Properties of Anthraniloyl-CoA Monooxygenase
| Property | Description | References |
|---|---|---|
| EC Number | 1.14.13.40 | wikipedia.orgexpasy.org |
| Systematic Name | anthraniloyl-CoA,NAD(P)H:oxygen oxidoreductase (de-aromatizing) | wikipedia.orgqmul.ac.uk |
| Enzyme Class | Oxidoreductase (Flavoprotein) | wikipedia.orgqmul.ac.uk |
| Substrates | Anthraniloyl-CoA, O2, NADPH, NADH | wikipedia.orgexpasy.org |
| Product | This compound | qmul.ac.ukexpasy.org |
| Cofactors | FAD and FMN | wikipedia.orgnih.gov |
| Key Feature | Catalyzes both monooxygenation and hydrogenation, leading to dearomatization. | nih.govnih.gov |
Metabolic Fates and Downstream Catabolism of 2 Amino 5 Oxocyclohex 1 Enecarbonyl Coa
Abiotic Transformation and Spontaneous Decomposition Products
The chemical stability of 2-Amino-5-oxocyclohex-1-enecarbonyl-CoA influences its metabolic route, with potential for non-enzymatic reactions to occur alongside enzymatic catalysis.
The transformation of this compound can lead to the formation of products that imply the loss of its amino and carbonyl-CoA groups. ethz.ch The structure of the compound, featuring an enamine group, suggests a potential for instability in aqueous environments, which could facilitate hydrolysis. However, the available scientific literature primarily details the enzymatic degradation pathways for this compound. nih.gov While the conversion to subsequent products necessitates the removal of the amine and thioester functionalities, a purely spontaneous, non-enzymatic release of ammonia (B1221849) and carbon dioxide is not explicitly detailed as a primary decomposition route in the studied biological systems. The degradation is largely described as an enzyme-mediated cascade. nih.gov
Biochemical reaction databases document the transformation of this compound into 1,4-Cyclohexanedione. ethz.ch This conversion involves the loss of both the Coenzyme A (CoA) thioester and the amino group from the parent molecule. ethz.ch 1,4-Cyclohexanedione is a recognized organic compound used as a building block in chemical synthesis. wikipedia.org
Table 1: Properties of 1,4-Cyclohexanedione An interactive data table based on the data in the text.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₈O₂ | ethz.ch, wikipedia.org |
| Molar Mass | 112.13 g/mol | ethz.ch, chemicalbook.com |
| Appearance | White solid | wikipedia.org |
| Synonyms | Cyclohexane-1,4-dione | ethz.ch |
| CAS Number | 637-88-7 | ethz.ch, wikipedia.org |
Proposed Enzymatic Degradation Pathways
In bacteria, the catabolism of this compound is proposed to proceed through a series of enzymatic reactions analogous to well-established metabolic pathways.
Research indicates that the further degradation of 2-amino-5-oxo-cyclohex-1-ene-1-carbonyl-CoA proceeds via enzymes of β-oxidation. nih.gov This type of pathway is a common strategy in microbial metabolism for the breakdown of both fatty acids and certain cyclic compounds. nih.govoup.com In the context of anaerobic aromatic degradation, a modified β-oxidation pathway is employed to process alicyclic intermediates derived from the reduction of benzoyl-CoA. nih.govoup.com This involves the hydrolytic opening of the alicyclic ring, followed by a sequence of oxidation, hydration, and thiolytic cleavage reactions to yield smaller molecules like acetyl-CoA. oup.comysu.edu
The proposed β-oxidation-like degradation of this compound would logically involve several key enzyme families. In analogous pathways for other alicyclic CoA-esters, such as the degradation of cyclohex-1,5-diene-1-carboxyl-CoA, specific hydratases (dienoyl-CoA hydratases) and dehydrogenases (β-hydroxyacyl-CoA dehydrogenases) have been identified. oup.com
Hydratases: These enzymes would catalyze the addition of water across a double bond in the alicyclic ring, a crucial step for preparing the structure for ring cleavage. oup.comysu.edu
Dehydrogenases: NAD⁺-dependent dehydrogenases are essential for oxidizing hydroxyl groups to keto groups, creating the substrate for the next enzymatic step. oup.com
Thiolases: These enzymes would catalyze the final step of a β-oxidation cycle, cleaving a β-ketoacyl-CoA intermediate to release acetyl-CoA and a shortened acyl-CoA molecule.
While the specific enzymes for the downstream degradation of this compound have not been fully characterized, the genetic clusters involved in benzoate (B1203000) degradation in organisms like Geobacter metallireducens are known to encode for multiple putative β-oxidation pathways, suggesting the presence of the necessary enzymatic machinery. nih.gov
Interplay with Other Aromatic Degradation Systems
The degradation pathway of anthranilate, which generates this compound, does not operate in isolation. It is interconnected with central metabolic routes for aromatic compounds. Under anaerobic conditions, bacteria like Azoarcus evansii can convert anthranilate into benzoyl-CoA. nih.gov This is significant because benzoyl-CoA is a central intermediate in the anaerobic degradation pathway for a wide variety of aromatic compounds. nih.govnih.gov Once formed, benzoyl-CoA enters the main benzoyl-CoA degradation pathway, which involves ring reduction and subsequent β-oxidation to produce acetyl-CoA and CO₂. nih.govoup.com This metabolic convergence allows the cell to channel various aromatic substrates into a single, efficient catabolic system. ysu.edu
Distinction from Benzoyl-CoA Degradation Pathway Intermediates (e.g., 6-Oxocyclohex-1-enecarbonyl-CoA)
The catabolism of aromatic compounds in anaerobic environments often converges on the formation of benzoyl-CoA, which is subsequently reduced and dearomatized. A key intermediate in this pathway is 6-Oxocyclohex-1-enecarbonyl-CoA . The structural similarity between this compound and This compound can lead to confusion, yet their metabolic origins and subsequent enzymatic handling are distinct.
The benzoyl-CoA pathway involves the dearomatization of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA, followed by hydration and oxidation to yield 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and then 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.govnih.gov The latter is then cleaved by a specific hydrolase, 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (also known as Oah), which opens the alicyclic ring to produce 3-hydroxypimelyl-CoA. nih.govnih.govuniprot.org This enzyme is highly specific for its substrate and is a hallmark of the benzoyl-CoA degradation pathway found in many denitrifying and fermenting bacteria. nih.govresearchgate.netebi.ac.uknih.gov
In contrast, this compound carries an amino group at the C-2 position, a feature absent in the intermediates of the canonical benzoyl-CoA pathway. This amino group originates from the nitrogen atom of the heterocyclic ring of quinaldine (B1664567). The enzymatic machinery responsible for the degradation of this compound is expected to differ significantly from the enzymes of the benzoyl-CoA pathway to accommodate the presence and eventual removal of this amino group. The substrate specificity of enzymes like 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase would likely preclude the processing of an amino-substituted analogue.
Integration within Quinaldine Catabolism Pathways
Quinaldine (2-methylquinoline) is a heterocyclic aromatic compound found in coal tar and is a product of incomplete combustion. ethz.ch Its anaerobic degradation by various microorganisms represents a crucial biogeochemical process. While the complete anaerobic pathway is still under active investigation, it is understood to proceed through a series of reduction and ring-opening reactions that differ from those for homocyclic aromatic compounds like benzoate. nih.govnih.gov
The formation of this compound is a key step in the anaerobic catabolism of quinaldine. The pathway is initiated by the reduction of the heterocyclic ring of quinaldine, followed by its hydrolytic cleavage to yield an amino-substituted, non-aromatic intermediate. This intermediate is then further metabolized, leading to the formation of the CoA-thioester, this compound.
The subsequent metabolic fate of this compound involves further enzymatic transformations aimed at cleaving the six-membered ring and processing the resulting aliphatic chain. The presence of the amino group necessitates specific enzymes, likely an aminotransferase or a deaminase, to remove the nitrogen, which can then be assimilated by the microorganism or released as ammonia. The carbon skeleton is ultimately funneled into central metabolic pathways, such as the acetyl-CoA and succinyl-CoA pools, for energy generation and biosynthesis.
The study of quinaldine degradation in organisms like Arthrobacter nitroguajacolicus has shed light on the upper parts of the aerobic pathway, where quinaldine is converted to anthranilate. ethz.ch However, the anaerobic route, where this compound is a likely intermediate, follows a distinct, reductive logic.
Genetics and Regulation of 2 Amino 5 Oxocyclohex 1 Enecarbonyl Coa Metabolism
Organization of Catabolic Gene Clusters
The genes responsible for the breakdown of complex aromatic compounds are frequently arranged in functional units called operons. This clustering allows for the coordinated expression of all the enzymes required for a specific metabolic sequence.
Plasmids, which are extrachromosomal DNA elements, play a crucial role in the dissemination of catabolic capabilities among bacteria. A prime example is the linear plasmid pAL1, found in Arthrobacter nitroguajacolicus Rü61a, which enables the degradation of quinaldine (B1664567). nih.gov This plasmid, approximately 110-113 kb in size, carries the gene cluster that encodes the conversion of quinaldine to anthranilate. nih.govnih.gov A mutant of strain Rü61a that lost the pAL1 plasmid was unable to convert quinaldine but could still utilize anthranilate, demonstrating that the genes for the initial breakdown of quinaldine are located on the plasmid. nih.govresearchgate.net The genes for the "upper pathway" of quinaldine degradation, which leads to the formation of anthranilate, are organized into two operons on pAL1. nih.gov
The presence of similar pAL1-like plasmids in other quinaldine-degrading Arthrobacter species suggests the horizontal transfer of these catabolic genes within the bacterial community. nih.govresearchgate.net In addition to quinaldine degradation, other plasmids, such as pCAR1 in Pseudomonas resinovorans strain CA10, carry genes for the degradation of carbazole (B46965) to anthranilate and the subsequent conversion of anthranilate to catechol. nih.gov
Table 1: Examples of Plasmids Involved in Aromatic Compound Degradation
| Plasmid | Host Organism | Degraded Compound(s) | Key Gene Clusters | Size (approx.) |
| pAL1 | Arthrobacter nitroguajacolicus Rü61a | Quinaldine | Quinaldine to anthranilate | 113 kb nih.gov |
| pCAR1 | Pseudomonas resinovorans CA10 | Carbazole, Anthranilate | car (carbazole to anthranilate), ant (anthranilate to catechol) | 199 kb |
While the initial steps of xenobiotic degradation are often plasmid-encoded, the genes for the metabolism of central intermediates like anthranilate can be located on the chromosome. For instance, in Acinetobacter sp. strain ADP1, the antABC genes, which encode anthranilate dioxygenase for the conversion of anthranilate to catechol, are found on the chromosome. nih.gov These genes are not part of the major supraoperonic clusters for aromatic degradation in this organism. nih.gov The anaerobic breakdown of aromatic compounds also involves chromosomally encoded gene clusters that funnel various substrates into a few key intermediates, such as benzoyl-CoA and its derivatives. nih.gov
Transcriptional Control and Inducible Expression Systems
The expression of catabolic genes is a highly regulated process, primarily controlled at the level of transcription. This ensures that the metabolic machinery is synthesized only in the presence of the specific substrate, a phenomenon known as substrate induction.
Transcriptional regulators are proteins that bind to specific DNA sequences and either activate or repress the transcription of adjacent genes. The GntR superfamily of transcriptional regulators is one of the most widespread in bacteria and is involved in controlling a vast array of metabolic processes. nih.govresearchgate.net These proteins typically have a conserved N-terminal DNA-binding domain and a variable C-terminal domain that binds to effector molecules, which are often the substrates or intermediates of the metabolic pathway. nih.gov The binding of the effector molecule causes a conformational change in the regulator, altering its affinity for DNA and thereby modulating gene expression. nih.gov GntR family regulators are known to control processes like morphogenesis and antibiotic production in Streptomyces and are involved in diverse cellular functions in other bacteria. nih.gov
In the context of aromatic catabolism, specific transcriptional regulators govern the expression of the catabolic operons. While the provided search results highlight the general importance of the GntR superfamily, the specific regulator MeqR2 was not detailed in the context of 2-amino-5-oxocyclohex-1-enecarbonyl-CoA metabolism within the provided snippets. However, the regulatory principles of this family are broadly applicable.
The presence of a specific substrate is the primary trigger for the expression of its degradation pathway. For example, the antABC genes in Acinetobacter sp. strain ADP1 are induced by the presence of anthranilate. nih.gov Similarly, in Pseudomonas resinovorans CA10, the expression of the antABC gene cluster is induced by anthranilate. nih.gov This substrate-dependent induction is a common theme in the regulation of catabolic pathways. The substrate, or a metabolite derived from it, acts as an inducer by binding to a transcriptional regulator. This binding event then leads to the activation of transcription of the catabolic genes. This mechanism allows bacteria to adapt their metabolism to the available nutrient sources in their environment efficiently. nih.gov
Ecological and Biotechnological Relevance
Contribution to Microbial Carbon Cycling in Aromatic-Contaminated Environments
Microorganisms are the primary drivers of the biogeochemical cycling of carbon, and their ability to mineralize a vast array of organic compounds is fundamental to this process. Aromatic compounds, both natural and anthropogenic, represent a substantial reservoir of carbon in the environment. nih.gov The degradation of these compounds is a key step in returning this carbon to the central carbon metabolism.
In environments contaminated with aromatic amines, such as those from industrial effluents or the breakdown of certain pesticides and dyes, microorganisms equipped with specialized degradation pathways play a crucial role in carbon cycling. The formation of 2-Amino-5-oxocyclohex-1-enecarbonyl-CoA is a critical step in the aerobic degradation of 2-aminobenzoate (B8764639) (anthranilate). nih.govnih.gov This pathway funnels the carbon from the aromatic ring of anthranilate into central metabolic pathways.
The initial activation of 2-aminobenzoate to 2-aminobenzoyl-CoA is followed by the key dearomatization step, yielding this compound. This conversion is catalyzed by the enzyme 2-aminobenzoyl-CoA monooxygenase/reductase. nih.govnih.gov The resulting non-aromatic CoA thioester is then further metabolized, likely through a β-oxidation-like pathway, ultimately leading to intermediates that can enter the Krebs cycle. nih.gov This process effectively channels the carbon from a persistent aromatic pollutant into microbial biomass and energy production, thus contributing to the carbon flux in contaminated ecosystems.
Significance in Bioremediation Strategies for Environmental Pollutants
Bioremediation, the use of biological agents to clean up contaminated sites, offers a cost-effective and environmentally friendly alternative to traditional physicochemical methods. core.ac.ukdacollege.org The efficacy of bioremediation strategies often depends on the metabolic capabilities of the microorganisms involved. Understanding the biochemical pathways for pollutant degradation is therefore essential for developing and optimizing these strategies.
The pathway involving this compound is of particular interest for the bioremediation of sites contaminated with aromatic amines. Aromatic amines are a class of chemicals that includes known or suspected carcinogens and are found in the waste streams of various industries, including dye manufacturing, pharmaceuticals, and agriculture.
The bacterium Azoarcus evansii, which utilizes this pathway, can serve as a model organism for bioremediation efforts targeting anthranilate and potentially other similar aromatic amines. nih.govnih.gov Bioremediation strategies could involve:
Bioaugmentation: Introducing specialized microorganisms like Azoarcus evansii or a consortium of bacteria with similar capabilities to a contaminated site to enhance the degradation of target pollutants.
Biostimulation: Creating environmental conditions (e.g., addition of nutrients, oxygen) that promote the growth and activity of indigenous microbial populations that possess this degradation pathway.
The characterization of the enzymes in this pathway, such as the 2-aminobenzoyl-CoA monooxygenase/reductase, provides molecular markers that can be used to monitor the presence and activity of relevant microbial populations during bioremediation.
Evolutionary Adaptations in Aromatic Compound Utilization
The diversity of microbial catabolic pathways for aromatic compounds reflects the evolutionary adaptations that have allowed them to exploit these molecules as carbon and energy sources. The pathway leading to the formation of this compound showcases a unique evolutionary strategy for dearomatizing an activated aromatic ring.
A key feature of this pathway in Azoarcus evansii is the presence of two nearly identical gene clusters that code for the enzymes involved in 2-aminobenzoate degradation. nih.govnih.gov This gene duplication event suggests a strong selective pressure for the efficient utilization of this substrate. The duplicated genes are coordinately expressed when the bacterium is grown on 2-aminobenzoate, likely providing a higher catalytic capacity. nih.gov
The enzyme responsible for the formation of this compound, the 2-aminobenzoyl-CoA monooxygenase/reductase (ACMR), is itself a remarkable example of evolutionary innovation. It is a fusion protein composed of two distinct flavoprotein domains: a monooxygenase and a reductase. This fusion allows for the channeling of the reactive intermediate from the monooxygenation step directly to the reduction step, which may increase efficiency and prevent the release of potentially toxic intermediates.
This aerobic dearomatization strategy, which proceeds via a CoA-thioester intermediate without oxygenolytic ring cleavage, is distinct from many other aerobic aromatic degradation pathways that typically involve dioxygenases and ring fission. nih.gov This suggests an independent evolutionary origin and highlights the diverse biochemical solutions that have evolved for the challenging task of breaking down stable aromatic rings.
Potential in Metabolic Engineering for Novel Bioproducts or Biodegradation Pathways
Metabolic engineering aims to design and optimize metabolic pathways in microorganisms for the production of valuable chemicals or for the enhanced degradation of pollutants. The enzymes of the 2-aminobenzoate degradation pathway, particularly the 2-aminobenzoyl-CoA monooxygenase/reductase (ACMR), present intriguing possibilities for metabolic engineering applications.
The unique catalytic activity of ACMR, which performs both monooxygenation and reduction on a CoA-activated substrate, could be harnessed for the synthesis of novel, non-aromatic cyclic compounds. By providing different substituted anthraniloyl-CoA analogs as substrates, it might be possible to generate a range of functionalized cyclic molecules that could serve as building blocks for pharmaceuticals or other specialty chemicals.
Furthermore, the genes encoding this pathway could be transferred into robust industrial microorganisms like E. coli or Pseudomonas putida to create engineered strains with enhanced capabilities for bioremediation. For example, an engineered bacterium could be designed to degrade a broader range of aromatic amines by co-expressing the ACMR with other enzymes that can convert various aromatic amines into anthranilate or similar substrates.
The potential applications in metabolic engineering are summarized in the table below:
| Application Area | Potential Use of the Pathway/Enzymes | Target Outcome |
| Novel Bioproduct Synthesis | Use of 2-aminobenzoyl-CoA monooxygenase/reductase (ACMR) with substrate analogs. | Production of novel functionalized cyclic compounds for chemical synthesis. |
| Enhanced Bioremediation | Transfer of the abm gene cluster into robust industrial microbial chassis. | Creation of engineered microorganisms with a broader substrate range for aromatic amine degradation. |
| Synthetic Biology | Integration of ACMR into synthetic metabolic pathways. | Development of novel biosynthetic routes to valuable chemicals that require a dearomatization step. |
The study of the pathway involving this compound not only enhances our understanding of microbial ecology and evolution but also opens up new avenues for biotechnological innovation.
Advanced Research Methodologies and Future Perspectives
Elucidation of Enzymatic Reaction Mechanisms via Isotopic Labeling and Spectroscopy
Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds in complex biological systems. In the context of anaerobic aromatic degradation, stable isotope probing (SIP) using substrates labeled with heavy isotopes (e.g., ¹³C or ²H) allows researchers to follow the incorporation of atoms from a parent compound into intermediates and final products. oup.comoup.com For example, studies using ¹³C-labeled aniline (B41778) could definitively track the carbon atoms through the pathway to confirm their presence in 2-amino-5-oxocyclohex-1-enecarbonyl-CoA and subsequent metabolites. This method provides direct evidence of a metabolic link between the initial substrate and the downstream intermediates. oup.comnih.gov
Spectroscopic techniques are indispensable for identifying and quantifying these labeled molecules.
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS/MS), is used to detect the mass shift in intermediates containing the heavy isotope, confirming that they are derived from the labeled substrate. nih.govcreative-proteomics.com This technique is highly sensitive and specific, allowing for the quantification of various acyl-CoA species within a cell extract. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the intermediates, helping to elucidate the precise location of the isotopic labels within the molecule. This information is critical for deciphering the stereochemistry and mechanism of the enzymatic reactions involved.
Recent advancements in Raman microspectroscopy combined with isotopic labeling (Raman-SIP) enable the identification and sorting of individual microbial cells that are actively metabolizing a labeled substrate. oup.com This allows for a direct link between metabolic function and the specific microorganisms responsible within a complex community. oup.com
Genetic Engineering Approaches for Pathway Manipulation and Characterization
Genetic engineering provides a direct method to probe the function of specific genes and enzymes in the metabolic pathway involving this compound. Key approaches include:
Gene Knockout Studies: Creating targeted deletions of genes suspected to encode enzymes in the pathway is a fundamental technique. For instance, knocking out the gene for the enzyme that produces or consumes this compound would be expected to lead to the accumulation of the upstream substrate or the disappearance of downstream products, respectively. nih.gov Comparing the degradation efficiency of a wild-type strain with a knockout mutant can confirm the gene's essential role in the pathway. nih.gov Studies on the degradation of aniline in Comamonas testosteroni have successfully used gene knockout to verify the function of key enzymes. nih.gov
Heterologous Expression: Expressing genes from a microorganism that is difficult to culture into a more tractable host, like E. coli, allows for the purification and characterization of the encoded enzyme in isolation. pnas.org This approach is crucial for studying enzyme kinetics, substrate specificity, and reaction mechanisms outside the complex environment of the native cell.
Site-Directed Mutagenesis: Once a gene is cloned and expressed, researchers can create specific mutations in the enzyme's active site. pnas.org Analyzing the effect of these changes on enzyme activity helps to identify key amino acid residues involved in substrate binding and catalysis. This has been proposed as a valuable approach for studying the reductases involved in anaerobic benzoate (B1203000) degradation. pnas.org
These genetic manipulations not only confirm the function of individual genes but also open the door to engineering microbes with enhanced degradation capabilities for bioremediation purposes. pnas.org
Metagenomic and Metatranscriptomic Analyses for Environmental Context
Metagenomics and metatranscriptomics provide a culture-independent view of the genetic potential and metabolic activity of microbial communities in their natural environments. nih.govnih.gov
Metagenomics involves sequencing the total DNA from an environmental sample (e.g., contaminated soil, anoxic sediment, or wastewater). researchgate.netnih.gov This reveals the full repertoire of genes present in the community, including those encoding enzymes for aromatic degradation pathways. nih.govresearchgate.net By analyzing metagenomic libraries, researchers can identify novel gene clusters for the degradation of compounds like aniline and understand their distribution and organization, which can differ significantly from those in cultured laboratory strains. nih.govnih.gov For example, analysis of deep-sea sediments has revealed a high abundance of genes related to the anaerobic degradation of aromatic hydrocarbons. nih.gov
Metatranscriptomics sequences the total RNA (cDNA) from a sample, providing a snapshot of the genes that are actively being expressed at a given time. nih.govresearchgate.net This is crucial for understanding which metabolic pathways are active under specific environmental conditions, such as the transition from oxic to anoxic states in water bodies. nih.govresearchgate.net By correlating the expression levels of pathway genes with environmental parameters, researchers can gain insight into the ecological triggers and functional roles of these pathways. researchgate.net Integrating metatranscriptomic data with genome-scale metabolic models is an emerging approach to better capture the metabolic activity of complex microbial communities. nih.gov
These 'omics' approaches are powerful for discovering novel enzymes and pathways and for understanding the ecological significance of microbes that degrade compounds via this compound in complex, real-world ecosystems. nih.govmdpi.com
Table 1: Comparison of Metagenomics and Metatranscriptomics in Studying Aromatic Metabolism
| Methodology | Analyte | Information Gained | Application to this compound Pathway |
|---|---|---|---|
| Metagenomics | Total environmental DNA | Genetic potential of the community; identifies all genes present, including novel ones. nih.govnih.gov | Discovery of novel genes for aniline reductases or subsequent enzymes in uncultured microbes. nih.gov |
| Metatranscriptomics | Total environmental RNA (mRNA) | Active gene expression; shows which pathways are currently "turned on". nih.govresearchgate.net | Determining if the aniline degradation pathway is active under specific anoxic conditions. researchgate.net |
Structural Biology of Key Enzymes (e.g., Crystallography, Cryo-EM) to Inform Catalysis
Understanding the three-dimensional structure of the enzymes that produce and consume this compound is fundamental to elucidating their catalytic mechanisms.
X-ray Crystallography: This technique has been instrumental in determining the atomic-level structures of numerous metabolic enzymes. For enzymes in the anaerobic aromatic degradation pathways, obtaining a crystal structure can reveal the architecture of the active site, show how the substrate (e.g., benzoyl-CoA) binds, and identify key catalytic residues. uvic.ca This structural blueprint provides a basis for understanding substrate specificity and the chemical transformations the enzyme performs. uvic.ca
Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful alternative, especially for large, complex, or membrane-bound enzymes that are difficult to crystallize. It can be used to determine the structure of enzymes like the multi-subunit benzoyl-CoA reductase, which is a key, oxygen-sensitive enzyme in these pathways. nih.gov
Structural data informs how these enzymes overcome the high resonance energy of the aromatic ring, a key challenge in anaerobic degradation. nih.gov For example, the structures of benzoate-CoA ligases provide a molecular rationale for their substrate specificity. uvic.ca This knowledge is not only of fundamental scientific interest but can also guide protein engineering efforts to create biocatalysts with improved or altered activities for bioremediation or industrial synthesis. pnas.org
Systems Biology and Computational Modeling of Microbial Aromatic Metabolism
Systems biology aims to understand the holistic behavior of metabolic networks by integrating multiple layers of biological data ('omics') with computational models. asm.orgnih.gov
Genome-Scale Metabolic Models (GEMs): A GEM is a mathematical reconstruction of the entire metabolic network of an organism, derived from its annotated genome. asm.orgnih.gov For a bacterium that degrades aniline, the model would include all known reactions, including the formation of this compound. By applying computational techniques like Flux Balance Analysis (FBA), these models can predict metabolic fluxes, growth rates, and biomass yields under different conditions. asm.org
Predictive Biodegradation Frameworks: Computational tools and expert systems are being developed to predict the possible biodegradation pathways for xenobiotic compounds. nih.gov These frameworks can use a set of generalized enzyme reaction rules to propose novel routes for degradation, which can then be tested experimentally. nih.gov
Dynamic Modeling: While GEMs often model steady-state conditions, dynamic models can simulate the changes in metabolite concentrations over time. nih.govmdpi.com Models like the Anaerobic Digestion Model No. 1 (ADM1) are used to describe the complex processes in anaerobic reactors, although they are continuously being refined to include newly discovered pathways and microbial interactions. mdpi.comresearchgate.net
By combining multi-omics data (transcriptomics, proteomics, metabolomics) with these models, researchers can gain a comprehensive understanding of how an organism like Aromatoleum aromaticum EbN1 regulates its metabolism in response to different aromatic compounds and electron acceptors. asm.orgnih.gov This integrated approach is essential for predicting how microbial communities will behave in complex environments and for optimizing bioprocesses based on anaerobic aromatic degradation. nih.gov
常见问题
What are the primary enzymatic pathways involved in the biosynthesis and degradation of 2-amino-5-oxocyclohex-1-enecarbonyl-CoA?
Answer:
this compound is synthesized via the anthraniloyl-CoA monooxygenase (EC 1.14.13.40) pathway, which oxidizes anthraniloyl-CoA in the presence of NAD(P)H and O₂. The reaction produces an unstable intermediate that decomposes to release CO₂ and NH₃, forming 1,4-cyclohexanedione . For degradation studies, researchers should monitor enzymatic activity using spectrophotometric assays (e.g., tracking NAD(P)H oxidation at 340 nm) and employ anaerobic conditions to stabilize intermediates. Advanced studies should consider isotopic labeling (e.g., ¹³C or ¹⁵N) to trace metabolic flux and validate pathway dynamics .
How can researchers address the instability of this compound during in vitro experiments?
Answer:
The compound’s instability arises from its propensity to release CO₂ and NH₃. To mitigate this:
- Use rapid analytical techniques like liquid chromatography-mass spectrometry (LC-MS) with cold-chain sample handling .
- Conduct experiments under inert atmospheres (e.g., argon or nitrogen) to minimize oxidative degradation .
- Stabilize intermediates via chemical quenching (e.g., flash-freezing in liquid N₂) or derivatization (e.g., boronate trapping for carbonyl groups) .
What methodological challenges arise in detecting and quantifying this compound in complex biological matrices?
Answer:
Key challenges include low abundance, structural similarity to other CoA derivatives, and matrix interference. Solutions involve:
- Separation: High-resolution LC-MS/MS with hydrophilic interaction chromatography (HILIC) to resolve polar CoA species .
- Quantification: Isotope dilution using deuterated internal standards (e.g., d₃-CoA analogs) .
- Specificity: Enzyme-coupled assays (e.g., coupling to NAD(P)H-dependent reductases) to confirm identity .
How can researchers ensure data integrity when studying transient intermediates like 2-amino-5-oxocyhex-1-enecarbonyl-CoA?
Answer:
Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate):
- Traceability: Document all experimental conditions (e.g., pH, temperature, enzyme batches) and raw data files .
- Accuracy: Validate assays with positive/negative controls (e.g., anthraniloyl-CoA as substrate, heat-inactivated enzymes as blanks) .
- Contemporaneity: Use electronic lab notebooks (ELNs) with timestamps for real-time data entry .
What strategies resolve contradictions in kinetic data for enzymes acting on this compound?
Answer:
Discrepancies in Km or kcat values often stem from assay conditions or enzyme purity. Mitigation strategies:
- Standardization: Use recombinant enzymes with confirmed activity (e.g., His-tagged anthraniloyl-CoA monooxygenase) .
- Replication: Perform triplicate assays across independent labs to identify systematic errors .
- Advanced modeling: Apply Michaelis-Menten kinetics with Bayesian inference to account for variability .
What are the key considerations for designing inhibition studies targeting this compound metabolism?
Answer:
- Target specificity: Screen inhibitors against related enzymes (e.g., benzoyl-CoA reductases) to rule off-target effects .
- Mechanistic studies: Use stopped-flow spectroscopy to resolve transient inhibition kinetics .
- In vivo validation: Employ knockout models (e.g., CRISPR-Cas9-modified microbial strains) to confirm physiological relevance .
How can researchers optimize synthetic routes for this compound analogs?
Answer:
- Chemical synthesis: Modify the succinimidyl ester method used for cyclohex-1-ene-1-carbonyl-CoA derivatives, ensuring anhydrous conditions to prevent hydrolysis .
- Enzymatic synthesis: Scale reactions using immobilized anthraniloyl-CoA monooxygenase to improve yield .
- Purification: Use reverse-phase HPLC with trifluoroacetic acid (TFA) ion-pairing for high-purity isolation .
What computational approaches predict the interaction of this compound with enzymes?
Answer:
- Docking simulations: Use AutoDock Vina with crystal structures of anthraniloyl-CoA monooxygenase (PDB ID: to be confirmed) to model substrate binding .
- MD simulations: Apply GROMACS to assess conformational stability under physiological conditions .
- QM/MM studies: Investigate reaction mechanisms (e.g., oxygen activation in the flavin-binding pocket) .
How do anaerobic vs. aerobic conditions impact studies of this compound?
Answer:
- Anaerobic: Essential for stabilizing intermediates; use gloveboxes (<1 ppm O₂) for enzyme assays .
- Aerobic: Facilitate oxidative degradation studies; monitor via O₂-sensitive electrodes or ROS probes .
- Hybrid approaches: Combine anaerobic synthesis with aerobic stability profiling .
What are the emerging applications of this compound in biodegradation research?
Answer:
The compound is a key intermediate in microbial aromatic degradation pathways. Applications include:
- Bioremediation: Engineer microbial consortia to enhance 1,4-cyclohexanedione production for pollutant breakdown .
- Metabolic engineering: Optimize flux through anthraniloyl-CoA pathways using CRISPRi/a for industrial biocatalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
